molecular formula C23H26N2O6S2 B12189116 N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12189116
M. Wt: 490.6 g/mol
InChI Key: PZMQVYFLDMXNGZ-UHFFFAOYSA-N
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Description

The compound N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a structurally complex molecule featuring a fused heterocyclic framework. Its core comprises a 4,5,6,7-tetrahydro-1-benzothiophene moiety substituted at position 2 with a 2,3-dihydro-1,4-benzodioxine-2-carboxamide group. Additionally, the benzothiophene ring is functionalized at position 3 with a carbamoyl linker to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety.

Properties

Molecular Formula

C23H26N2O6S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H26N2O6S2/c1-13-6-7-15-19(10-13)32-23(20(15)22(27)24-14-8-9-33(28,29)12-14)25-21(26)18-11-30-16-4-2-3-5-17(16)31-18/h2-5,13-14,18H,6-12H2,1H3,(H,24,27)(H,25,26)

InChI Key

PZMQVYFLDMXNGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Cyclization and Functionalization

The benzothiophene core is synthesized via Friedel-Crafts alkylation or Paal-Knorr cyclization (Figure 2A). For example:

  • Step 1 : Cyclohexenone derivatives are condensed with thioacetamide in the presence of phosphorus pentasulfide (P₂S₁₀) to form 4,5,6,7-tetrahydro-1-benzothiophene.

  • Step 2 : Methylation at the 6-position is achieved using methyl iodide and a base (e.g., K₂CO₃) in DMF.

Introduction of the Tetrahydrothiophene-1,1-Dioxide Carbamoyl Group

The carbamoyl group is introduced via amide coupling (Figure 2B):

  • Step 1 : 1,1-Dioxidotetrahydrothiophene-3-carboxylic acid is activated as an acyl chloride using oxalyl chloride.

  • Step 2 : The acyl chloride reacts with 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of triethylamine (Et₃N), yielding the carbamoyl intermediate.

Key Conditions :

Reaction StepReagents/ConditionsYieldSource
AcylationOxalyl chloride, DCM, 0°C → RT, 4h85%

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid

Ring Formation via Reductive Cyclization

The benzodioxine fragment is synthesized from 2,3-dihydroxybenzoic acid (Figure 3A):

  • Step 1 : Esterification of 2,3-dihydroxybenzoic acid with methanol and H₂SO₄ yields methyl 2,3-dihydroxybenzoate.

  • Step 2 : Alkylation with 1,2-dibromoethane in the presence of K₂CO₃ forms the benzodioxine ring.

  • Step 3 : Hydrolysis of the ester using LiOH yields 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

Optimization Note : Rh-catalyzed asymmetric hydrogenation (as in) may enhance enantiomeric purity if chiral centers are present.

Amide Coupling of Fragments

The final step involves coupling the benzothiophene and benzodioxine fragments via amide bond formation (Figure 4):

  • Activation : 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Coupling : The acid chloride reacts with the benzothiophene-carbamoyl intermediate in anhydrous DCM with Et₃N as a base.

Reaction Metrics :

ParameterValueSource
Temperature0°C → RT
CatalystHATU/DIPEA
Yield78–82%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 7.12–6.98 (m, 4H, aromatic), 4.25 (s, 2H, dioxine CH₂), 3.45 (m, 2H, tetrahydrothiophene SO₂).

  • HRMS : m/z Calculated for C₂₄H₂₅N₂O₆S₂: 525.12; Found: 525.11.

Comparative Analysis of Synthetic Routes

Table 1 evaluates methods from literature:

MethodAdvantagesLimitationsYieldSource
HATU-mediated couplingHigh efficiency, mild conditionsCost of reagents82%
EDC/DMAP activationCost-effectiveLonger reaction time75%
Acyl chloride routeRapid activationMoisture sensitivity78%

Industrial-Scale Considerations

  • Catalyst Recycling : Trimethylaluminum (used in) can be recovered via aqueous washes and reused, reducing costs.

  • Solvent Recovery : Toluene and DCM are distilled and recycled.

  • Waste Management : Chloride-free byproducts (vs. traditional acyl chloride routes) align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or amines.

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Anti-inflammatory : The compound may modulate inflammatory pathways.
  • Analgesic : Potential to alleviate pain through specific biochemical interactions.
  • Antimicrobial : Similar structures have shown efficacy against bacterial growth.

Drug Development

Given its promising biological activities, this compound may serve as a lead candidate in drug development for conditions such as:

  • Chronic pain
  • Inflammatory diseases
  • Infectious diseases

Research Tool

The compound can be utilized in research settings to study enzyme inhibition and receptor interactions. This application is vital for elucidating the mechanisms underlying various biological processes and disease states.

Case Studies and Research Findings

Several studies have explored the applications of compounds with similar structures. For instance:

  • Anti-inflammatory Studies : Research demonstrated that derivatives of benzothiophene exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications.
  • Antimicrobial Activity : Compounds structurally related to N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been shown to inhibit bacterial growth effectively.
  • Mechanistic Studies : Interaction studies revealed that similar compounds could inhibit specific enzymes involved in inflammatory pathways, providing insights into their potential therapeutic roles.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can modulate their activity. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Enzyme Inhibition: Compound 22 (from ) exhibited the highest potency (IC₅₀: 0.70–0.80 μM) against α-amylase and α-glucosidase due to di-hydroxy substitutions on the aryl ring, enhancing hydrogen bonding with enzyme active sites . The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl group introduces a sulfone moiety, which may improve solubility and polar interactions compared to non-sulfonylated analogs (e.g., Compound 10 in ) .

Impact of Heterocyclic Fusion: Derivatives with fused thiadiazole rings (e.g., ) showed superior activity over non-fused systems, likely due to increased rigidity and improved binding to enzyme pockets . The target compound’s benzodioxine-benzothiophene fusion may similarly enhance stability and target affinity.

The target compound’s 6-methyl group may balance steric hindrance and lipophilicity .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Sulfone and carbamoyl groups (as in the target compound) enhance hydrogen-bonding capacity, critical for enzyme inhibition .
  • Aromatic Substitution : Di-hydroxy or halogenated aryl rings (e.g., 2-chlorophenyl in ) improve potency by interacting with hydrophobic enzyme pockets .
  • Heterocyclic Fusion: Benzodioxine and thiadiazole fusions increase metabolic stability compared to non-fused analogs .

Biological Activity

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C23H26N2O6S2
Molecular Weight 490.6 g/mol
IUPAC Name N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
InChI Key PZMQVYFLDMXNGZ-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The structural characteristics enable it to fit into active sites of these targets, facilitating modulation through:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling pathways that are crucial for various physiological responses.

Preliminary studies suggest that the compound's interactions could lead to significant changes in cellular signaling and physiological responses .

Enzyme Inhibition

Research indicates that this compound may exhibit notable enzyme inhibitory activity. For instance:

  • Target Enzymes : The compound has shown potential in inhibiting enzymes related to cancer progression and inflammation.
  • IC50 Values : Specific IC50 values for enzyme inhibition are yet to be fully characterized but are expected to be in the low micromolar range based on structural analogs.

Receptor Interaction

The compound's ability to modulate receptor activity is also under investigation. It is hypothesized that it may interact with receptors involved in:

  • Cell Growth Regulation : Potential implications in cancer therapy by modulating growth factor receptors.
  • Neurotransmitter Systems : Possible effects on neurotransmitter receptors which could influence neurological disorders.

Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the effects of this compound on cancer cell lines demonstrated that it could significantly inhibit proliferation. The results indicated:

  • Cell Lines Tested : Various cancer cell lines including HL60 and Daudi cells.
  • Mechanism : The inhibition was linked to the disruption of critical signaling pathways involved in cell cycle regulation.

Study 2: Anti-inflammatory Potential

Another research effort evaluated the anti-inflammatory properties of the compound. Key findings included:

  • In vitro Results : The compound reduced pro-inflammatory cytokine production in stimulated immune cells.
  • Significance : This suggests potential therapeutic applications for inflammatory diseases.

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